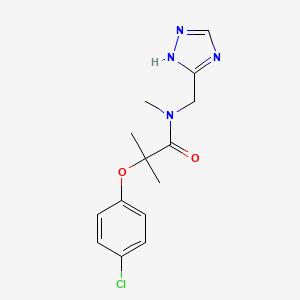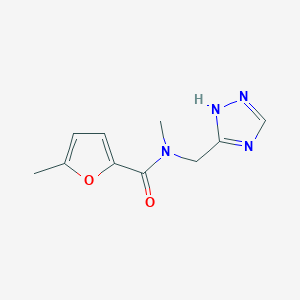
2-(4-chlorophenoxy)-N,2-dimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenoxy)-N,2-dimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)propanamide, also known as TAK-700, is a novel androgen synthesis inhibitor that has been extensively studied in the field of cancer research. This compound has shown promising results in the treatment of prostate cancer and is currently being investigated for its potential use in other types of cancer.
作用机制
2-(4-chlorophenoxy)-N,2-dimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)propanamide inhibits the enzyme CYP17A1, which is involved in two key steps in the biosynthesis of androgens. Specifically, CYP17A1 catalyzes the conversion of pregnenolone to 17α-hydroxypregnenolone and the conversion of progesterone to 17α-hydroxyprogesterone. By blocking these reactions, this compound reduces the levels of androgens in the body.
Biochemical and Physiological Effects:
This compound has been shown to significantly reduce the levels of testosterone and other androgens in the body. This can lead to a reduction in the size of prostate tumors and a slowing of the progression of prostate cancer. However, this compound can also have negative effects on bone density and can cause hot flashes and other side effects.
实验室实验的优点和局限性
2-(4-chlorophenoxy)-N,2-dimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)propanamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of CYP17A1, which makes it useful for studying the role of this enzyme in androgen biosynthesis. However, this compound can also have off-target effects and can interact with other enzymes and receptors in the body, which can complicate experimental results.
未来方向
There are several potential future directions for research on 2-(4-chlorophenoxy)-N,2-dimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)propanamide. One area of interest is the use of this compound in combination with other drugs for the treatment of prostate cancer. Another area of interest is the investigation of this compound for its potential use in other types of cancer, such as breast cancer and ovarian cancer. Additionally, there is ongoing research into the development of new and more potent inhibitors of CYP17A1, which could have even greater efficacy and fewer side effects than this compound.
合成方法
The synthesis of 2-(4-chlorophenoxy)-N,2-dimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)propanamide involves several steps, including the reaction of 4-chlorophenol with 2,2-dimethylpropanoyl chloride to form 2-(4-chlorophenoxy)-2-methylpropanoic acid. This acid is then reacted with 1H-1,2,4-triazole-5-methanol to form the corresponding ester, which is finally converted to this compound by reaction with dimethylamine.
科学研究应用
2-(4-chlorophenoxy)-N,2-dimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)propanamide has been extensively studied for its potential use in the treatment of prostate cancer. It works by inhibiting the enzyme CYP17A1, which is involved in the production of androgens. By blocking this enzyme, this compound reduces the levels of androgens in the body, which can slow the growth of prostate cancer cells.
属性
IUPAC Name |
2-(4-chlorophenoxy)-N,2-dimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN4O2/c1-14(2,21-11-6-4-10(15)5-7-11)13(20)19(3)8-12-16-9-17-18-12/h4-7,9H,8H2,1-3H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPBQKPONFUOAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N(C)CC1=NC=NN1)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(2-Methylpropylsulfonyl)pyrrolidin-2-yl]-piperazin-1-ylmethanone](/img/structure/B7594758.png)

![1-phenyl-N'-[1-(1,3-thiazol-2-yl)ethyl]ethane-1,2-diamine](/img/structure/B7594787.png)
![3-[(3-Ethylcyclopentyl)amino]piperidin-2-one](/img/structure/B7594790.png)

![6-[(1,1-Dioxothiolan-3-yl)amino]pyridine-2-carbonitrile](/img/structure/B7594803.png)
![N-(2-bicyclo[2.2.1]heptanyl)-5-bromopyridine-3-sulfonamide](/img/structure/B7594809.png)
![N-[(3-methoxyphenyl)methyl]-3-methylcyclopentan-1-amine](/img/structure/B7594813.png)
![4-[[(3,3-Dimethylcyclohexyl)amino]methyl]benzenesulfonamide](/img/structure/B7594814.png)
![3-[[(3-Methylcyclopentyl)amino]methyl]benzonitrile](/img/structure/B7594819.png)



![5-[1H-imidazol-2-ylmethyl(methyl)amino]-3-methyl-5-oxopentanoic acid](/img/structure/B7594833.png)